(3-Methylphenoxy)(tripentyl)silane

Description

Evolution of Organosilicon Chemistry and Its Contemporary Relevance

The journey of organosilicon chemistry began in the 19th century, but it was Frederick Kipping's extensive research in the early 1900s that laid the groundwork for our modern understanding of these compounds. wikipedia.org His work on the synthesis and characterization of a wide range of organosilicon molecules opened the door to the development of silicones, a class of polymers known for their exceptional thermal stability, water repellency, and electrical insulation properties.

Today, organosilicon chemistry is a mature and dynamic field. Its relevance extends far beyond silicones, with organosilanes being integral to the development of advanced materials. They are employed as coupling agents to enhance the adhesion between organic polymers and inorganic fillers in composites, as surface modifiers to impart hydrophobicity or other desired properties, and as precursors for the synthesis of high-performance polymers and ceramics. researchgate.net The ability to tune the properties of organosilanes by modifying the organic substituents attached to the silicon atom makes them incredibly versatile tools for materials scientists.

Classification and Structural Archetypes of Silane (B1218182) Compounds

Silane compounds can be broadly classified based on the nature of the groups attached to the silicon atom. A primary distinction is made between organosilanes, which contain at least one silicon-carbon bond, and other silanes such as halosilanes or alkoxysilanes. Organosilanes themselves are a diverse family, with structural archetypes defined by the number and type of organic and functional groups.

A key classification is based on the functionality of the organic groups. Non-functional silanes have simple alkyl or aryl groups, while functional silanes possess reactive groups such as amino, epoxy, or vinyl moieties. This functionality is crucial for their role as coupling agents and crosslinkers.

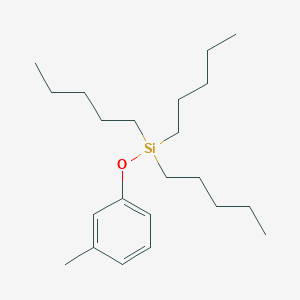

(3-Methylphenoxy)(tripentyl)silane falls into the category of aryloxysilanes. Its structure, as indicated by its name and confirmed by its CAS number 138924-81-9 and molecular formula C22H40OSi, consists of a central silicon atom bonded to three pentyl groups and one 3-methylphenoxy group via an oxygen atom. parchem.com

Table 1: Structural Information for this compound

| Property | Value |

| CAS Number | 138924-81-9 |

| Molecular Formula | C22H40OSi |

| Key Structural Features | - Central Silicon Atom- Three Pentyl (C5H11) Groups- One 3-Methylphenoxy (-O-C6H4-CH3) Group |

Rationale for Investigating Silicon-Oxygen-Carbon Linkages in Aryloxysilanes

The silicon-oxygen bond is a fundamental and highly stable linkage in chemistry, forming the backbone of inorganic materials like silica (B1680970) and silicates. wikipedia.org In aryloxysilanes, the incorporation of this robust Si-O bond with a carbon atom of an aromatic ring creates a unique hybrid structure with a combination of properties.

The Si-O-C linkage influences the electronic and steric environment around the silicon atom. The electronegativity difference between silicon (1.90) and oxygen (3.44) results in a polar bond, which can impact the reactivity of the molecule. wikipedia.org The presence of the aromatic ring introduces properties such as thermal stability and potential for electronic interactions.

Research into aryloxysilanes is driven by the desire to:

Develop novel high-performance materials: The combination of the inorganic Si-O group and the organic aryl group can lead to materials with enhanced thermal and oxidative stability.

Fine-tune material properties: By substituting the aromatic ring with different functional groups, the properties of the resulting aryloxysilane can be precisely controlled. This allows for the design of materials with specific characteristics, such as tailored refractive indices or dielectric constants.

Explore new reaction pathways: The Si-O-C bond can participate in or influence a variety of chemical reactions, opening up new avenues for the synthesis of complex organosilicon structures.

Contextualizing this compound within Emerging Organosilane Research Trajectories

While specific research detailing the applications of this compound is not widely available in public literature, its structure places it within several key areas of organosilane research. The presence of the tripentyl groups suggests a focus on creating a non-polar, sterically hindered environment around the silicon atom. The 3-methylphenoxy group, on the other hand, introduces an aromatic component with a specific substitution pattern that could influence its reactivity and intermolecular interactions.

Emerging research in organosilanes often focuses on:

Functionalized Materials: The development of organosilanes with specific functionalities for applications in areas like optoelectronics, sensing, and catalysis. While this compound itself is not overtly functionalized with reactive groups, it could serve as a precursor or a non-reactive component in more complex material formulations.

Hybrid Organic-Inorganic Materials: The creation of materials that bridge the gap between traditional organic polymers and inorganic materials. Aryloxysilanes are prime candidates for this research due to their inherent hybrid nature.

"Green" Chemistry: The design of more environmentally friendly and sustainable chemical processes. Research into new synthetic routes for organosilanes that are more efficient and generate less waste is an active area of investigation.

The study of compounds like this compound contributes to the fundamental understanding of structure-property relationships in aryloxysilanes. This knowledge is crucial for the rational design of new materials with tailored properties for advanced technological applications. Further research would be needed to fully elucidate the specific potential of this particular molecule in the vast landscape of materials science.

Structure

3D Structure

Properties

CAS No. |

59646-11-6 |

|---|---|

Molecular Formula |

C22H40OSi |

Molecular Weight |

348.6 g/mol |

IUPAC Name |

(3-methylphenoxy)-tripentylsilane |

InChI |

InChI=1S/C22H40OSi/c1-5-8-11-17-24(18-12-9-6-2,19-13-10-7-3)23-22-16-14-15-21(4)20-22/h14-16,20H,5-13,17-19H2,1-4H3 |

InChI Key |

AHJKTUUURCEJDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[Si](CCCCC)(CCCCC)OC1=CC=CC(=C1)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Methylphenoxy Tripentyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Molecular Connectivity and Dynamics

NMR spectroscopy is an unparalleled method for delineating the precise bonding arrangement and conformational features of molecules in solution. A multi-nuclear approach, including ¹H, ¹³C, and ²⁹Si NMR, offers a complete picture of the (3-Methylphenoxy)(tripentyl)silane structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the 3-methylphenoxy and tripentyl groups. The aromatic protons of the 3-methylphenoxy ligand would appear in the downfield region, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the aromatic ring would lead to a complex splitting pattern, which can be resolved using high-field NMR instruments. The methyl group protons on the aromatic ring are expected to produce a singlet at approximately 2.3 ppm.

The protons of the three pentyl chains attached to the silicon atom would resonate in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the silicon atom (α-CH₂) are expected to show a triplet at around 0.6-1.0 ppm. The subsequent methylene groups (β-CH₂, γ-CH₂, δ-CH₂) would appear as multiplets between 1.2 and 1.6 ppm, while the terminal methyl protons (ε-CH₃) would give a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 6.5 - 7.5 | m |

| Aromatic CH₃ | ~2.3 | s |

| α-CH₂ (Si-CH₂) | 0.6 - 1.0 | t |

| β, γ, δ-CH₂ | 1.2 - 1.6 | m |

| ε-CH₃ | ~0.9 | t |

s: singlet, t: triplet, m: multiplet. Predicted values are based on analogous silane (B1218182) compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbon atoms of the 3-methylphenoxy group are expected to resonate in the aromatic region (110-160 ppm). The carbon attached to the oxygen atom (C-O) would be the most downfield-shifted aromatic carbon. The methyl carbon of the 3-methylphenoxy group would appear around 21 ppm.

The carbon atoms of the tripentyl groups will be observed in the aliphatic region of the spectrum. The α-carbon (Si-CH₂) is expected at approximately 13-15 ppm. The other methylene carbons of the pentyl chains would resonate between 22 and 35 ppm, with the terminal methyl carbon appearing at around 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-H, C-C) | 110 - 140 |

| Aromatic CH₃ | ~21 |

| α-CH₂ (Si-CH₂) | 13 - 15 |

| β, γ, δ-CH₂ | 22 - 35 |

| ε-CH₃ | ~14 |

Predicted values are based on analogous silane compounds.

²⁹Si NMR spectroscopy is a highly specific technique for probing the environment around the silicon atom. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of this signal is sensitive to the nature of the substituents attached to the silicon. For a tetra-substituted silane with one oxygen and three alkyl groups, the chemical shift is anticipated to be in the range of -5 to -20 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.org The precise chemical shift provides valuable information about the electronic environment of the silicon center.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduresearchgate.net For instance, it would show correlations between the adjacent methylene protons within the pentyl chains, allowing for the sequential assignment of these signals. It would also help in assigning the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comcolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the aromatic methyl group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range (typically 2-3 bonds) correlations between protons and carbons. youtube.comcolumbia.edu This is particularly useful for establishing connectivity across quaternary carbons and heteroatoms. For instance, an HMBC experiment would show a correlation between the α-protons of the pentyl groups and the silicon atom (if observed in a variant of HMBC) and, more importantly, between the aromatic protons and the carbon atoms of the aromatic ring, as well as the key correlation between the protons on the pentyl group alpha to the silicon and the silicon atom itself, and the aromatic protons to the silicon atom through the oxygen linkage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the Si-O-C asymmetric stretching vibration is anticipated in the region of 1050-1100 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The symmetric Si-O-C stretching vibration, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. The Si-C stretching vibrations, expected in the 600-800 cm⁻¹ range, are also often well-defined in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| Si-O-C | Asymmetric Stretching | 1050 - 1100 |

| Si-C | Stretching | 600 - 800 |

Predicted values are based on spectroscopic data for analogous siloxane and silane compounds. jkps.or.krresearchgate.netnih.govnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide further structural information.

For this compound (C₂₂H₄₀OSi), the HRMS would provide an accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming its elemental formula.

The fragmentation of this compound under electron ionization (EI) or other ionization techniques would likely proceed through several characteristic pathways. Cleavage of the Si-O bond could lead to the formation of a tripentylsilyl cation ([ (C₅H₁₁)₃Si ]⁺) and a 3-methylphenoxide radical. Alternatively, loss of a pentyl radical from the molecular ion is another expected fragmentation pathway. The analysis of these fragment ions helps to piece together the molecular structure.

Electrospray Ionization (ESI) and Laser Desorption/Ionization (LDI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for the analysis of non-volatile, thermally unstable, or polar compounds. nih.gov When analyzing this compound using ESI-MS, the molecule would typically be detected as a protonated molecule, [M+H]⁺, or as an adduct with alkali metal ions like sodium, [M+Na]⁺. The formation of these ions allows for the accurate determination of the molecular weight. The process involves dissolving the analyte in a polar solvent and spraying it into an electric field, which creates charged droplets that yield gaseous ions as the solvent evaporates. For silylated compounds, the presence of alkali metal ions can act as a fixed charge site, influencing the subsequent fragmentation pathways. nih.gov

Laser Desorption/Ionization (LDI) is another powerful technique, often used for compounds that are difficult to ionize by other means. nih.gov In LDI, a pulsed laser is used to desorb and ionize the analyte from a surface. For a compound like this compound, which has a significant hydrocarbon character, LDI could be employed, potentially with the assistance of a metal cation source like silver or copper ions to facilitate ionization. researchgate.net This method can sometimes lead to fragmentation, providing structural clues, but can be optimized to keep the molecular ion intact. researchgate.net The choice between ESI and LDI would depend on the sample matrix and the specific information sought, with ESI being generally preferred for obtaining the molecular weight of the intact molecule with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into Ion Dissociation

Tandem mass spectrometry (MS/MS) is an essential tool for gaining detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment of the [M+H]⁺ or [M+Na]⁺ ion of this compound, the precursor ion is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum.

The fragmentation pathways of silyl (B83357) ethers are often characterized by specific cleavages. nih.gov For this compound, the primary fragmentation pathways would likely involve:

Cleavage of the Si-O bond: This is a common fragmentation pathway for siloxanes and silyl ethers.

Loss of pentyl groups: The tripentylsilyl group can lose pentyl radicals (C₅H₁₁) or pentene molecules (C₅H₁₀).

Rearrangements: Intramolecular rearrangements can occur, sometimes involving the transfer of a hydrogen atom, leading to the formation of stable cyclic ions. nih.govnih.gov

The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and can help in differentiating it from isomers. mdpi.comresearchgate.net

Below is a hypothetical data table of potential fragment ions that could be observed in an MS/MS experiment of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 321.28 ([M+H]⁺) | 251.21 | C₅H₁₀ (Pentene) | Protonated (3-Methylphenoxy)(dipentyl)silanol |

| 321.28 ([M+H]⁺) | 213.14 | C₅H₁₁ (Pentyl radical) + C₃H₇ (Propyl radical) | Ion resulting from cleavage of Si-C bonds |

| 321.28 ([M+H]⁺) | 107.08 | (C₅H₁₁)₃SiOH (Tripentylsilanol) | Protonated m-cresol (B1676322) |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be crystallized, XRD analysis would provide accurate bond lengths, bond angles, and information about intermolecular interactions. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined. While no specific crystal structure for this compound is publicly available, a hypothetical crystal data table can be constructed based on similar silylated molecules. nih.govresearchgate.net

| Parameter | Hypothetical Value | Description |

| Empirical Formula | C₂₂H₄₀OSi | The types and numbers of atoms in the molecule. |

| Formula Weight | 364.64 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. mdpi.com |

| Space Group | P2₁/c | Describes the symmetry elements of the crystal. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. nih.gov |

| b (Å) | 18.2 | Length of the 'b' axis of the unit cell. nih.gov |

| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. nih.gov |

| β (°) | 95.5 | The angle between the 'a' and 'c' axes. nih.gov |

| Volume (ų) | 2300 | The volume of the unit cell. nih.gov |

| Z | 4 | The number of molecules per unit cell. |

This data would allow for a detailed understanding of the molecular geometry, including the Si-O-C bond angle and the conformation of the pentyl chains and the methylphenoxy group. nih.gov

Advanced Analytical Techniques for Purity Assessment and Contaminant Identification

Ensuring the purity of this compound is critical for its intended applications. A combination of chromatographic techniques coupled with mass spectrometry is typically employed for this purpose. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for identifying and quantifying volatile impurities that may be present in a sample of this compound. mdpi.com These impurities could be residual starting materials, solvents from the synthesis, or low-boiling point byproducts.

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification.

| Potential Volatile Impurity | Potential Source | Expected Analytical Signature |

| m-Cresol | Unreacted starting material | A distinct peak in the chromatogram with a characteristic mass spectrum. |

| Tripentylsilanol | Hydrolysis of the product or byproduct | A GC peak with a mass spectrum showing the loss of water and pentyl groups. |

| Toluene | Reaction solvent | A sharp peak at a low retention time with a molecular ion at m/z 92. |

| Hexamethyldisiloxane | Silylating agent byproduct | A characteristic peak and mass spectrum for this common contaminant. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurity Profiling

For non-volatile impurities, such as high-molecular-weight byproducts, oligomers, or degradation products, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. unr.edu.arresearchgate.net LC separates the components in the liquid phase based on their polarity and other interactions with the column's stationary phase, after which they are ionized and detected by the mass spectrometer.

This technique is crucial for developing a comprehensive impurity profile of the drug substance. researchgate.net Potential non-volatile impurities in this compound could include:

| Potential Non-Volatile Impurity | Potential Source | Expected Analytical Signature |

| Bis(tripentylsilyl) ether | Byproduct from side reactions | A peak in the LC chromatogram with a higher mass than the main compound. |

| Hydrolysis products | Degradation of the product | Peaks corresponding to tripentylsilanol and other related species. researchgate.net |

| Oligomeric siloxanes | Polymerization during synthesis | A series of peaks with repeating mass units. |

| Products of oxidation | Degradation upon exposure to air | Peaks with masses corresponding to the addition of one or more oxygen atoms. |

By employing these advanced analytical techniques, a thorough characterization of this compound can be achieved, ensuring its structural integrity and purity.

Computational and Theoretical Investigations of 3 Methylphenoxy Tripentyl Silane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic structure and the nature of chemical bonds within (3-Methylphenoxy)(tripentyl)silane.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. A DFT study of this compound would typically involve geometry optimization to find the lowest energy arrangement of its atoms. This process would yield crucial data on bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) could be employed to assess the stability of the molecule and to ensure the reliability of the calculated properties. The results of such a study would form the basis for further computational analysis.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation. An ab initio analysis would offer a benchmark for the DFT results and deliver highly reliable data on the electronic energy and wave function of this compound, which are essential for a precise understanding of its chemical behavior.

Conformational Analysis and Energy Landscapes of Organosilanes

The flexibility of the three pentyl chains and the phenoxy group attached to the silicon atom suggests that this compound possesses a complex conformational landscape. A systematic conformational analysis would be necessary to identify the various low-energy conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and performing geometry optimizations for each starting conformation. The resulting potential energy surface would reveal the most stable conformers and their relative populations at a given temperature, which is critical for interpreting experimental data.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds. For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Similarly, the calculation of the harmonic vibrational frequencies would allow for the prediction of its infrared (IR) and Raman spectra. nih.gov These theoretical spectra could then be compared with experimental data to confirm the structure of the molecule.

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of this compound requires the exploration of potential reaction pathways. Computational modeling can be used to investigate the mechanisms of its formation or decomposition.

Elucidation of Proposed Mechanisms for Chemical Transformations

By mapping the potential energy surface for a proposed reaction, computational chemists can identify the transition state structures, which are the energetic bottlenecks of a reaction. The calculation of the activation energy, the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. This type of analysis for this compound would be instrumental in understanding its stability and its potential to undergo various chemical transformations, such as hydrolysis or thermal decomposition.

Calculation of Kinetic Isotope Effects

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific area of kinetic isotope effect (KIE) calculations for This compound . At present, there are no published studies detailing the theoretical investigation of KIEs for this particular compound.

Kinetic isotope effects are a powerful tool in computational chemistry for elucidating reaction mechanisms. princeton.edu They are calculated by determining the difference in reaction rates between a molecule containing a heavier isotope and one with a lighter isotope at a specific atomic position. princeton.edu This difference in rates provides insight into the transition state of the rate-determining step of a reaction. princeton.edu

The calculation of KIEs typically involves high-level quantum mechanical computations to model the potential energy surface of the reaction. nih.gov Methods such as density functional theory (DFT) and ab initio calculations are employed to determine the vibrational frequencies of the reactants and the transition state structure. nih.govwikipedia.org The zero-point energies (ZPEs) are then calculated from these frequencies, and the KIE is determined from the ratio of the rate constants, which are dependent on the ZPEs. princeton.edu

While general methodologies for calculating KIEs in organosilicon compounds and reactions involving silyl (B83357) ethers exist, specific data for this compound would require a dedicated computational study. acs.orgrsc.org Such a study would involve:

Identification of a relevant reaction: A specific chemical transformation of this compound would need to be chosen for investigation.

Mapping the reaction pathway: Computational methods would be used to locate the transition state structure for the chosen reaction.

Isotopic substitution modeling: The calculations would be repeated with an isotopic label (e.g., replacing a hydrogen with deuterium (B1214612) or a carbon-12 with carbon-13) at a position of interest.

Calculation of vibrational frequencies and ZPEs: These would be determined for both the isotopically labeled and unlabeled species at the reactant and transition states.

Derivation of the KIE: The kinetic isotope effect would be calculated from the differences in the computed energetic parameters.

The absence of such a study in the scientific literature means that no specific research findings or data tables on the kinetic isotope effects of this compound can be presented. The generation of such data would constitute a novel research project.

Reactivity and Reaction Mechanisms of 3 Methylphenoxy Tripentyl Silane

Hydrolysis and Condensation Reactions of Silane (B1218182) Moieties

The Si-O-C linkage in (3-Methylphenoxy)(tripentyl)silane is susceptible to hydrolysis, a reaction in which water cleaves this bond. This process is a cornerstone of silane chemistry and is the initial step toward forming larger siloxane structures. The general reaction involves the attack of water on the silicon atom, leading to the displacement of the 3-methylphenol and the formation of a tripentylsilanol intermediate. wikipedia.org

This initial hydrolysis step can be represented as: (C₅H₁₁)₃Si-O-C₆H₄-CH₃ + H₂O → (C₅H₁₁)₃Si-OH + HO-C₆H₄-CH₃

Following hydrolysis, the resulting tripentylsilanol is reactive and can undergo condensation reactions with other silanol (B1196071) molecules or with unreacted this compound to form a siloxane (Si-O-Si) bond. wikipedia.orglibretexts.org

Condensation between two silanol molecules: 2 (C₅H₁₁)₃Si-OH → (C₅H₁₁)₃Si-O-Si(C₅H₁₁)₃ + H₂O

The rate of hydrolysis of alkoxysilanes and aryloxysilanes is highly dependent on the pH of the aqueous environment and the solvent used. unm.eduresearchgate.net The reaction is typically catalyzed by both acids and bases, with the slowest reaction rate occurring at a near-neutral pH of approximately 7. unm.eduresearchgate.net

Acid Catalysis: Under acidic conditions (low pH), a hydronium ion protonates the oxygen atom of the phenoxy group. unm.eduresearchgate.net This protonation makes the 3-methylphenol a better leaving group, facilitating nucleophilic attack by a water molecule on the silicon center. The rate of hydrolysis generally increases with increasing acidity. unm.eduresearchgate.net

Base Catalysis: Under basic conditions (high pH), a hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the electron-deficient silicon atom. unm.edu This leads to the formation of a pentacoordinate silicon intermediate, which then expels the phenoxide anion. The rate of hydrolysis typically increases with increasing basicity. unm.edu

The solvent environment also plays a crucial role. researchgate.net The hydrolysis reaction is influenced by the solvent's polarity and its ability to form hydrogen bonds. researchgate.net In mixed solvent systems, such as alcohol-water mixtures, the type of alcohol can affect reaction rates, with methoxysilanes generally hydrolyzing faster than ethoxysilanes due to steric factors. gelest.com For this compound, the bulky pentyl groups would sterically hinder the approach of the nucleophile, making its hydrolysis rate slower compared to less hindered silanes.

| Condition | Catalyst | Mechanism | Expected Effect on Rate |

| Acidic (pH < 7) | H₃O⁺ | Protonation of the phenoxy oxygen, followed by nucleophilic attack by H₂O. unm.eduresearchgate.net | Rate increases as pH decreases. |

| Neutral (pH ≈ 7) | None/Water | Uncatalyzed reaction is very slow. researchgate.net | Minimum reaction rate. |

| Basic (pH > 7) | OH⁻ | Direct nucleophilic attack of OH⁻ on the silicon atom. unm.edu | Rate increases as pH increases. |

| Solvent | - | Polarity and hydrogen bonding capacity affect solvation of reactants and transition states. researchgate.net | Protic, polar solvents generally facilitate hydrolysis. |

The tripentylsilanol produced during the hydrolysis of this compound is an intermediate that readily participates in condensation reactions. csic.esresearchgate.net This process involves the elimination of a water molecule from two silanol groups to form a stable Si-O-Si linkage, which is the backbone of silicones. wikipedia.org

Because tripentylsilanol has only one hydroxyl group, its self-condensation is limited to the formation of a single disiloxane (B77578), Hexapentyldisiloxane. 2 (C₅H₁₁)₃Si-OH → (C₅H₁₁)₃Si-O-Si(C₅H₁₁)₃ + H₂O

Unlike di- or tri-functional silanes, which can form long linear or cross-linked polymers, the monofunctional nature of the tripentylsilyl moiety prevents polymerization. wikipedia.orglibretexts.org If hydrolysis and condensation occur in the presence of other difunctional or trifunctional silanes (like dichlorosilanes or trialkoxysilanes), this compound can act as a chain-terminating agent, controlling the length and structure of the resulting oligomers or polymers. google.com

Substitution Reactions at the Silicon Center

The silicon atom in this compound is an electrophilic center and is susceptible to attack by nucleophiles, leading to substitution reactions where the 3-methylphenoxy group is displaced.

Nucleophilic Substitution: This is the most common substitution pathway for organosilanes. Unlike carbon chemistry, which often proceeds via a single transition state (Sₙ2), nucleophilic substitution at silicon (Sₙ2@Si) frequently involves the formation of a stable or quasi-stable pentacoordinate intermediate (a trigonal bipyramidal structure). libretexts.orgresearchgate.net The reaction barrier for Sₙ2@Si is often lower than for the analogous Sₙ2@C reaction due to the larger size of the silicon atom, which better accommodates the incoming nucleophile. researchgate.net

For this compound, a nucleophile (Nu⁻) would attack the silicon atom, forming an intermediate, which then expels the 3-methylphenoxide leaving group. Nu⁻ + (C₅H₁₁)₃Si-O-C₆H₄-CH₃ → [(C₅H₁₁)₃Si(Nu)(O-C₆H₄-CH₃)]⁻ → (C₅H₁₁)₃Si-Nu + ⁻O-C₆H₄-CH₃

Electrophilic Substitution: True electrophilic substitution directly at the silicon center is rare. More commonly, reactions that appear to be electrophilic involve an initial interaction of the electrophile with one of the substituents. However, Lewis acids can coordinate to the phenoxy oxygen, enhancing its leaving group ability and promoting substitution by a weak nucleophile in a process that has electrophilic character.

Ligand exchange is a type of nucleophilic substitution reaction where one ligand is replaced by another. chemguide.co.uklibretexts.org In the context of this compound, this would involve reacting the compound with a nucleophile, such as an alcohol, thiol, or another phenoxide, to displace the 3-methylphenoxy group.

(C₅H₁₁)₃Si-O-C₆H₄-CH₃ + R-OH ⇌ (C₅H₁₁)₃Si-O-R + HO-C₆H₄-CH₃

The stereochemical outcome of substitution at a chiral silicon center is a key area of study in organosilicon chemistry. researchgate.netnih.gov While this compound itself is achiral, if a similar chiral silane were used, the substitution reaction could proceed with either retention or inversion of the configuration at the silicon atom. The outcome depends on factors like the nature of the leaving group, the incoming nucleophile, and the solvent. Generally, reactions with good leaving groups often proceed with inversion of configuration, while reactions involving poor leaving groups may proceed with retention. nih.gov

Cleavage Reactions of Si-O and Si-C Bonds

The stability of this compound is determined by the relative strengths of its covalent bonds. The Si-O and Si-C bonds have distinct chemical properties and susceptibilities to cleavage.

| Bond | Typical Bond Dissociation Energy (kJ/mol) | Reactivity Notes |

| Si-O | ~450 | Strong bond, but polar and susceptible to hydrolytic cleavage under acidic or basic conditions. researchgate.netnih.gov |

| Si-C | ~320 | Generally stable and non-polar, but can be cleaved by strong acids, bases, or specific catalysts. researchgate.netrsc.orgrsc.org |

Cleavage of the Si-O Bond: The cleavage of the Si-O bond in the Si-O-Ar system is the primary reaction pathway in hydrolysis, as detailed in section 5.1. The mechanism is catalyzed by both acid and base. researchgate.netscribd.com Acid catalysis involves protonation of the etheral oxygen, making it a better leaving group. researchgate.netdntb.gov.ua Base-catalyzed cleavage involves direct nucleophilic attack on the silicon. The relative stability of the resulting phenoxide anion makes the 3-methylphenoxy group a better leaving group than a simple alkoxy group, facilitating cleavage.

Cleavage of Si-C Bonds: The Si-C bonds linking the pentyl groups to the silicon atom are generally robust and resistant to cleavage. They are significantly less polar and less reactive than the Si-O bond. However, under forcing conditions, such as with strong acids or in the presence of certain transition metal catalysts, Si-C bond cleavage can occur. researchgate.netrsc.orgnih.gov For arylsilanes, cleavage is more common, but for alkylsilanes like tripentylsilane derivatives, the conditions required are typically harsh. Recent research has shown that enzymatic systems can be engineered to cleave Si-C bonds in siloxanes, though this is not a conventional synthetic reaction. nih.gov

Oxidative and Reductive Transformations of this compound

There is no specific information available in the scientific literature regarding the oxidative and reductive transformations of this compound.

In general, the silicon-oxygen bond in aryloxysilanes can be cleaved under certain conditions, but specific oxidative transformations are not well-documented for this class of compounds.

For reductive transformations, the reactivity would likely be dominated by the silane moiety. Trialkylsilanes are known to be effective reducing agents for a variety of functional groups, often in the presence of a catalyst or an activator. organic-chemistry.orgmsu.edugelest.comwikipedia.org The reducing strength of silanes can be modulated by the substituents on the silicon atom, with trialkylsilanes generally being more reactive than arylsilanes. gelest.com

Hypothetical Reductive Reactions:

Based on the general reactivity of trialkylsilanes, one could surmise that this compound might participate in reductive processes. For instance, in the presence of a suitable Lewis acid or a transition metal catalyst, the tripentylsilyl group could potentially act as a hydride donor.

| Reactant | Reagent | Potential Product | General Principle Reference |

| Aldehyde/Ketone | This compound + Lewis Acid | Alcohol | msu.edugelest.comwikipedia.org |

| Alkene/Alkyne | This compound + Pd/C | Alkane | organic-chemistry.orgelsevierpure.comnih.govresearchgate.net |

This table presents hypothetical reactions based on the known reactivity of similar compounds and does not represent experimentally verified reactions of this compound.

Derivatization and Analogue Synthesis of 3 Methylphenoxy Tripentyl Silane

Systematic Modification of the Phenoxy Moiety

The phenoxy portion of the molecule, derived from m-cresol (B1676322), offers a rich canvas for chemical modification. The aromatic ring and the Si-O-C linkage are primary targets for introducing new functionalities.

The aromatic ring of the 3-methylphenoxy group can be functionalized using a variety of electrophilic aromatic substitution reactions. The existing methyl and tripentylsilyloxy groups will direct incoming electrophiles, influencing the regioselectivity of these transformations. The silyloxy group (–OSiR₃) is generally considered an ortho-, para-directing activator, while the methyl group is also an ortho-, para-director. Their combined influence would likely lead to substitution at positions ortho and para to the silyloxy group and ortho to the methyl group.

Common electrophilic substitution reactions that could be applied include:

Halogenation: Introducing bromine or chlorine using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in the presence of a catalyst.

Nitration: Using nitric acid in the presence of sulfuric acid to install a nitro group (–NO₂), which can be subsequently reduced to an amine (–NH₂).

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. These reactions can be used to append further reactive handles to the aromatic ring. researchgate.net

Lewis base salts can also promote the coupling of organosilanes with various aromatic electrophiles, offering another route to functionalization. nih.gov

Table 1: Hypothetical Aryl Ring-Substituted Analogues of (3-Methylphenoxy)(tripentyl)silane

| Substituent | Reagents/Reaction Type | Potential Product Name |

| Bromo (-Br) | NBS, CCl₄, light | (4-Bromo-3-methylphenoxy)(tripentyl)silane |

| Nitro (-NO₂) | HNO₃, H₂SO₄ | (3-Methyl-4-nitrophenoxy)(tripentyl)silane |

| Acetyl (-COCH₃) | Acetyl chloride, AlCl₃ | (4-Acetyl-3-methylphenoxy)(tripentyl)silane |

| Amino (-NH₂) | 1. HNO₃, H₂SO₄; 2. H₂, Pd/C | (4-Amino-3-methylphenoxy)(tripentyl)silane |

The silicon-oxygen bond (Si-O) is notably strong and generally stable. wikipedia.org However, its cleavage and formation are key reactions in organosilicon chemistry. The Si-O bond in aryloxysilanes can be cleaved under specific conditions, such as with strong acids or fluoride (B91410) ion sources. nih.gov More advanced methods involve metal-catalyzed activation. For instance, iron(II) complexes have been shown to catalyze the cleavage of Si-O bonds using hydroboranes. nih.gov

Conversely, the formation of the phenoxy-silicon bond can be achieved through reactions like the Piers-Rubinsztajn condensation, which involves the reaction of a hydrosilane (R₃Si-H) with an alcohol or alkoxysilane in the presence of a catalyst like tris(pentafluorophenyl)borane (B72294) (TPFPB). researchgate.net This suggests that tripentylsilane could react with various substituted phenols to generate a library of analogues.

Table 2: Analogues Formed via Modification of the Si-O-Ar Linkage

| Reaction Type | Reactants | Potential Product Name |

| Bond Formation (Piers-Rubinsztajn) | Tripentylsilane, 4-Fluorophenol, TPFPB | (4-Fluorophenoxy)(tripentyl)silane |

| Bond Formation (Williamson Ether-type) | Tripentylsilyl chloride, Sodium 3,5-dimethylphenoxide | (3,5-Dimethylphenoxy)(tripentyl)silane |

| Bond Cleavage and Re-formation | This compound, H₂O, Rh(III) catalyst | Tripentylsilanol and m-cresol |

Variation of Alkyl Chain Lengths and Branching on the Silicon Center

The synthesis of the parent compound would likely involve the reaction of a trialkylsilyl halide, such as tripentylsilyl chloride, with 3-methylphenol in the presence of a base. By substituting tripentylsilyl chloride with other trialkylsilyl halides containing different alkyl chains (varied length, branching, or unsaturation), a wide range of analogues can be systematically prepared. pnu.ac.ir

The synthesis of various alkylsilanes can be achieved through methods like the hydrosilylation of alkenes, which offers a route to functionalized and branched alkyl groups. organic-chemistry.org For example, reacting a dihydrosilane with an alkene followed by reaction with a phenol (B47542) would introduce diverse structures. Additionally, methods for preparing organosilanes from benzylboronates and gem-diborylalkanes under base-promoted conditions provide access to complex benzylic silanes. nih.gov

Table 3: Analogues with Varied Alkyl Groups on Silicon

| Silicon Moiety | Corresponding Silyl (B83357) Halide Precursor | Product Name |

| Triethylsilyl | Triethylsilyl chloride | (3-Methylphenoxy)(triethyl)silane |

| Tri-isopropylsilyl | Tri-isopropylsilyl chloride | (3-Methylphenoxy)(tri-isopropyl)silane |

| t-Butyldimethylsilyl | t-Butyldimethylsilyl chloride | (t-Butyldimethyl)(3-methylphenoxy)silane |

| Dodecyldimethylsilyl | Dodecyldimethylsilyl chloride | (Dodecyldimethyl)(3-methylphenoxy)silane |

Synthesis of Silicon-Containing Heterocycles and Cage Structures

The flexible alkyl chains and the reactive silicon center of this compound analogues can serve as starting points for synthesizing silicon-containing heterocycles. A common strategy involves intramolecular reactions. For example, if one of the pentyl chains is replaced with a pentenyl chain (e.g., by using chlorodibutylpentenylsilane as a precursor), an intramolecular cyclization can be induced.

Key reactions for forming such heterocycles include:

Ring-Closing Metathesis (RCM): If two alkenyl groups are present on the silicon atom, RCM can be used to form a silicon-containing ring, a reaction catalyzed by ruthenium complexes like the Grubbs catalyst. wikipedia.orgorganic-chemistry.org This is a powerful method for creating rings of various sizes. documentsdelivered.com

Intramolecular Hydrosilylation: An analogue containing both a Si-H bond and an alkenyl group can undergo intramolecular cyclization, often catalyzed by platinum or rhodium complexes, to form a saturated silacycle. nih.gov

Intramolecular Radical Cyclization: Acylsilanes with terminal functionalities can undergo radical cyclizations to form cyclic silyl enol ethers. nih.gov

The formation of cage structures, such as silsesquioxanes, typically involves the controlled hydrolysis and condensation of trifunctional silanes (RSiX₃). wiley-vch.de While this would require cleavage of the phenoxy group from a precursor like (3-methylphenoxy)trichlorosilane, it represents a pathway to highly structured inorganic-organic hybrid materials.

Table 4: Potential Silicon-Containing Heterocycles

| Precursor Type | Cyclization Method | Heterocycle Class |

| Alkenyl-functionalized aryloxysilane | Intramolecular Hydrosilylation | Saturated Silacycle |

| Di-alkenyl-functionalized silane (B1218182) | Ring-Closing Metathesis | Unsaturated Silacycle |

| o-Alkynyl-functionalized aryloxysilane | Intramolecular Selenoamination | 3-Selenylindole derivative |

| Diene-functionalized silane | Ring-Closing Enyne Metathesis | Dihydro-silin derivative |

Development of Novel Organosilane Monomers with Tailored Reactivity

The derivatization strategies discussed above can be leveraged to design and synthesize novel organosilane monomers for polymerization. By introducing polymerizable functional groups, these tailored monomers can be incorporated into polymers, imparting unique properties such as thermal stability, hydrophobicity, and low refractive index.

Pathways to creating such monomers include:

Introducing Polymerizable Groups on the Aryl Ring: Functionalizing the phenoxy ring with groups like vinyl (-CH=CH₂), styrenyl, or acrylate/methacrylate allows for participation in free-radical or controlled radical polymerization (e.g., RAFT, ATRP).

Functionalizing the Alkyl Chains: An alkyl chain on the silicon can be terminated with a reactive group, such as an epoxide or a hydroxyl group. Epoxide-functionalized silanes (siloranes) are valuable monomers for cationic ring-opening polymerization. researchgate.net

Ring-Opening Polymerization (ROP) of Silacycles: The silicon heterocycles synthesized in the previous section can themselves serve as monomers for ROP, leading to polysiloxanes or polycarbosilanes with specific architectures. researchgate.net The synthesis of mixed polyorganosiloxanes is of significant industrial importance for creating new copolymers. researchgate.net

These monomers could be used to create a variety of polymeric materials, from linear polymers and copolymers to highly branched or crosslinked networks. wiley-vch.de

Table 5: Hypothetical Organosilane Monomers and Polymerization Methods

| Monomer Structure | Polymerizable Group | Polymerization Method |

| (4-Vinyl-3-methylphenoxy)(tripentyl)silane | Vinyl | Free-Radical Polymerization |

| (3-(Glycidyloxy)propyl)dipentyl(3-methylphenoxy)silane | Epoxide (Glycidyl) | Cationic Ring-Opening Polymerization |

| 1-(3-Methylphenoxy)-1,1-dipentyl-1-sila-2-oxacyclopentane | Siloxane Ring | Anionic/Cationic Ring-Opening Polymerization |

| (4-Acryloyloxy-3-methylphenoxy)(tripentyl)silane | Acrylate | Free-Radical Polymerization |

Environmental Aspects of Organosilane Synthesis from an Academic Perspective

Pathways of Chemical Degradation and Transformation in Environmental Matrices (Non-toxicological)

The environmental fate of organosilanes like (3-Methylphenoxy)(tripentyl)silane is significantly influenced by hydrolysis, a chemical process where the compound reacts with water. For trialkylphenoxysilanes, this reaction breaks the silicon-oxygen bond, yielding a trialkylsilanol and the corresponding phenol (B47542). scispace.com The rate of this degradation is influenced by several factors, including the pH of the surrounding medium and the structure of the alkyl groups attached to the silicon atom.

In acidic conditions, the hydrolysis of trialkylphenoxysilanes is catalyzed by hydrogen ions. scispace.com Conversely, in alkaline solutions, the reaction is accelerated by hydroxide (B78521) ions. scispace.com The length of the alkyl chains on the silicon atom also plays a crucial role; as the chain length increases, the rate of hydrolysis tends to decrease. scispace.com This is attributed to increased steric hindrance around the silicon atom, making it more difficult for water molecules to attack.

Once formed, the resulting trialkylsilanol can undergo further condensation reactions to form hexaalkyldisiloxanes. scispace.com The ultimate degradation products in the environment are expected to be silica (B1680970), water, and carbon dioxide, resulting from the complete breakdown of the organic components. The silicones industry actively evaluates the environmental fate of its materials, contributing to a body of peer-reviewed studies on how siloxanes behave in air, water, soil, and sediment. silicones.eu

Designing Degradable Organosilanes for Reduced Environmental Persistence

To minimize the environmental footprint of organosilanes, researchers are exploring the design of molecules that are inherently more susceptible to degradation. A key strategy involves incorporating biodegradable linkages within the organosilane structure. For instance, introducing disulfide (S-S) bonds into the molecule can create a vulnerability to redox-active environments, such as those with high concentrations of glutathione, which are found in certain biological systems. nih.gov This approach allows for targeted degradation under specific conditions.

Another avenue of research focuses on creating mesoporous organosilica nanoparticles with biodegradable organic linkers. researchgate.net These materials can be designed to break down under specific pathological conditions, which is particularly relevant for biomedical applications but also holds promise for reducing environmental persistence. researchgate.net The principle of incorporating cleavable bonds can be applied to a variety of organosilanes to facilitate their breakdown into smaller, less persistent molecules in the environment. The silicones industry has also developed voluntary guidelines for downstream users to minimize emissions of volatile methyl siloxanes (VMS) during manufacturing and use, further contributing to reduced environmental impact. silicones.eu

Green Chemistry Principles in Organosilane Production

The synthesis of organosilanes is increasingly being viewed through the lens of green chemistry, which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net This involves a shift towards more sustainable and efficient manufacturing methods.

Use of Earth-Abundant Catalysts in Synthesis

A significant advancement in green organosilane synthesis is the move away from precious metal catalysts, such as platinum, towards catalysts based on more earth-abundant and less expensive metals like iron, cobalt, and nickel. researchgate.netnih.govscispace.com These first-row transition metals have shown considerable promise in catalyzing hydrosilylation reactions, a fundamental process for creating carbon-silicon bonds. nih.govscispace.comnih.gov

Iron catalysts, for example, have been demonstrated to effectively catalyze the hydrosilylation of alkenes, although sometimes requiring elevated temperatures. scispace.comnih.gov Nickel complexes have also proven effective, with some systems exhibiting activity and selectivity comparable to or even exceeding that of platinum catalysts. nih.gov The development of these earth-abundant catalysts not only reduces the cost and environmental concerns associated with precious metals but also opens up new avenues for reactivity and catalyst design. nih.govfrontiersin.org

Table 1: Comparison of Catalysts in Alkene Hydrosilylation

| Catalyst Type | Examples | Advantages | Challenges |

|---|---|---|---|

| Precious Metals | Platinum | High activity and selectivity. nih.govscispace.com | High cost, low abundance, potential for deactivation. researchgate.net |

| Earth-Abundant Metals | Iron, Cobalt, Nickel | Lower cost, high abundance, sustainable. researchgate.netnih.govscispace.com | Can require specific ligands, may have air/moisture sensitivity. nih.gov |

Development of Solvent-Free or Low-Solvent Methodologies

Another key principle of green chemistry is the reduction or elimination of solvents in chemical processes. rawdatalibrary.netacs.org Solvent-free approaches to organosilane synthesis offer significant environmental benefits by minimizing waste and reducing the energy required for solvent removal and purification.

One notable example is the organocatalytic synthesis of silatranes, a specific class of trialkoxysilanes, which can be achieved efficiently without the use of solvents. rawdatalibrary.netacs.orgnih.gov This method utilizes amidine derivatives as catalysts to facilitate the reaction between trialkoxysilanes and triethanolamine, leading to high yields of the desired product under mild conditions. rawdatalibrary.netacs.org The development of such solvent-free protocols is a crucial step towards more sustainable industrial production of organosilicon compounds. rawdatalibrary.netacs.orgresearchgate.net

Integration of Continuous Flow Processes for Efficiency

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more reproducible, and scalable production of chemicals. researchgate.net In the context of organosilane synthesis, continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to improved product quality and reduced reaction times. researchgate.net

The precise control offered by flow systems allows for the optimization of complex reactions and can facilitate the synthesis of well-defined polymers and other organosilicon materials. researchgate.net While the application of continuous flow methods to organosilane synthesis is still an emerging field, it holds significant potential for enhancing the efficiency and sustainability of their production on both laboratory and industrial scales. researchgate.netyoutube.com

Future Research Directions and Unexplored Avenues for 3 Methylphenoxy Tripentyl Silane

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of aryloxysilanes is a well-established field, but there remains significant room for the development of more efficient, selective, and sustainable methods. For a molecule like (3-Methylphenoxy)(tripentyl)silane, future research could focus on catalytic systems that offer milder reaction conditions and greater functional group tolerance.

A particularly promising area is the advancement of dehydrogenative coupling reactions . This approach, which involves the coupling of a hydrosilane with an alcohol or phenol (B47542) to form a Si-O bond with the liberation of hydrogen gas, is an atom-economical alternative to traditional methods that often generate stoichiometric byproducts. wikipedia.orgcsic.es Research into novel catalysts for this transformation is ongoing. While noble metal complexes based on rhodium and ruthenium have shown high efficacy, there is a growing interest in catalysts based on more abundant and less toxic metals. csic.esresearchgate.net For instance, copper-based catalysts, including those utilizing metal-organic frameworks (MOFs) like Cu3(BTC)2, have been shown to be efficient and reusable heterogeneous catalysts for the dehydrogenative coupling of silanes with alcohols. rsc.org Exploring such systems for the reaction between tri-n-pentylsilane and 3-methylphenol could lead to more cost-effective and environmentally friendly production routes.

Furthermore, the development of base-free catalytic systems, such as those employing tethered ruthenium complexes, could expand the substrate scope and simplify purification procedures. organic-chemistry.org These catalysts play a dual role in activating the Si-H bond and facilitating the proton transfer, avoiding the need for external bases that can complicate the reaction mixture.

Beyond traditional catalytic approaches, innovative strategies such as the photocatalyst-tuned, Ni-catalyzed C-C or C-N coupling of aryl halides offer a glimpse into the future of bond formation. acs.org While not directly applicable to the Si-O bond in this compound, the principle of using light to control reaction pathways could inspire the development of novel photochemical routes for the synthesis of complex organosilicon compounds.

A comparative look at potential catalytic systems is presented below:

| Catalyst Type | Potential Advantages for this compound Synthesis | Relevant Research Findings |

| Ruthenium Complexes | High activity and selectivity for dehydrogenative coupling. csic.esresearchgate.net | Effective for silane-alcohol coupling at room temperature with low catalyst loading. csic.es |

| Copper-based Catalysts (including MOFs) | Use of an abundant metal, potential for heterogeneous catalysis and reusability. rsc.org | Cu3(BTC)2 is an efficient and reusable catalyst for dehydrogenative coupling. rsc.org |

| Nickel Complexes | Potential for novel, photocatalyst-tuned reaction pathways. acs.org | Enables switchable C-C or C-N coupling, suggesting possibilities for controlling reactivity. acs.org |

| Base-Free Tethered Complexes | Avoids the use of external bases, simplifying reactions and purification. organic-chemistry.org | A tethered ruthenium complex with a Ru-S bond catalyzes dehydrogenative coupling efficiently. organic-chemistry.org |

Advanced Computational Modeling for Predictive Material Design

The structural and functional properties of materials derived from this compound are intrinsically linked to its molecular architecture. Advanced computational modeling and simulation offer a powerful toolkit to predict these properties and guide the rational design of new materials, potentially reducing the need for extensive empirical experimentation. acs.org

Quantitative Structure-Property Relationship (QSPR) models represent a valuable approach. These statistical models correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For organosilicon compounds, QSPR models have been developed to predict properties such as melting points. nih.gov By developing similar models for aryloxytrialkylsilanes, it would be possible to predict key properties of this compound and its derivatives, such as thermal stability, viscosity, and refractive index. This predictive capability would be invaluable in screening potential candidates for specific applications, for instance, as high-performance lubricants, dielectric fluids, or optical materials.

Molecular dynamics (MD) simulations can provide deeper insights into the behavior of these molecules at the atomic level. By simulating the interactions of this compound molecules in bulk, researchers can predict macroscopic properties and understand how the interplay of the aromatic and aliphatic components influences the material's behavior. For example, MD simulations could elucidate the packing of these molecules and how it affects properties like density and glass transition temperature.

The field of polymer simulations offers a roadmap for how these computational tools can be applied. acs.org By treating this compound as a monomer or a functional component, researchers can model its incorporation into larger polymeric or hybrid systems, predicting the resulting material's mechanical and thermal properties.

Investigation of Quantum Chemical Properties for Emerging Technologies

The unique electronic structure of organosilicon compounds makes them interesting candidates for a range of emerging technologies. A thorough investigation of the quantum chemical properties of this compound is a critical step towards unlocking this potential.

Recent advances in deep learning are revolutionizing the prediction of quantum chemical (QC) properties. nih.govarxiv.orgpaperswithcode.comarxiv.org These methods can significantly accelerate the calculation of properties that would otherwise require computationally expensive methods like density functional theory (DFT). arxiv.org Applying these techniques to this compound could provide rapid and accurate predictions of its fundamental electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential as an electronic material.

The development of organosilicon compounds through directed evolution of enzymes for use in synthetic biology highlights the growing interest in the bio-integration of silicon-based molecules. mdpi.com Understanding the quantum chemical properties of compounds like this compound could inform their design for biocompatibility and specific biological functions.

The potential applications stemming from its quantum chemical properties are diverse. For example, tailoring the electronic structure through chemical modification could lead to the development of novel charge-transport materials for organic electronics or sensitizers for photodynamic therapy.

Integration into Multi-component Hybrid Systems for Synergistic Effects

The true potential of this compound may lie in its use as a component in multi-component hybrid materials. Its bifunctional nature, with a polar phenoxy group and nonpolar alkyl chains, makes it an ideal candidate for mediating the interface between different material phases.

Organosilanes are widely used as coupling agents to improve the adhesion and compatibility between organic polymers and inorganic fillers. nih.gov The (3-Methylphenoxy) group could provide compatibility with aromatic polymers, while the tripentylsilyl moiety could interact favorably with nonpolar matrices or surfaces. This could lead to the development of novel composites with enhanced mechanical strength, thermal stability, and durability.

The creation of organically modified silica (B1680970) (ORMOSILs) and other hybrid organic-inorganic materials is another exciting avenue. researchgate.net By incorporating this compound into a silica network through sol-gel processes, it may be possible to create materials with tailored properties. For example, the bulky pentyl groups could introduce significant free volume, leading to materials with low dielectric constants, while the methylphenoxy group could be functionalized to introduce specific chemical reactivity or optical properties.

The table below summarizes potential hybrid systems and the synergistic effects that could be achieved by incorporating this compound.

| Hybrid System | Potential Role of this compound | Potential Synergistic Effects |

| Polymer Composites | Coupling agent or compatibilizer. nih.gov | Improved mechanical properties, enhanced thermal stability, better interfacial adhesion. |

| Organically Modified Silica (ORMOSILs) | Network modifier. researchgate.net | Tailored porosity, low dielectric constant, tunable refractive index. |

| Multifunctional Coatings | Hydrophobic or functional component. mdpi.com | Enhanced durability, specific surface properties (e.g., oleophobicity), platform for further functionalization. |

| Hybrid Nanofibers | Organic component in a sol-gel electrospinning process. researchgate.net | Creation of materials with unique morphologies and high surface area for applications in catalysis or sensing. |

Q & A

Q. What are the recommended synthetic routes for (3-Methylphenoxy)(tripentyl)silane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between tripentylchlorosilane and 3-methylphenol under anhydrous conditions. A base (e.g., triethylamine) is used to scavenge HCl . Optimization requires monitoring reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 silane:phenol). Purity can be enhanced via vacuum distillation or column chromatography (hexane/ethyl acetate eluent). For reproducibility, ensure strict moisture exclusion, as silanes are hydrolysis-sensitive .

Q. How can NMR spectroscopy and mass spectrometry validate the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methylphenoxy aromatic protons (δ 6.5–7.2 ppm), methyl group (δ 2.3 ppm), and tripentyl chains (δ 0.5–1.5 ppm).

- ²⁹Si NMR : A single resonance near δ 10–15 ppm confirms tetrahedral silicon coordination .

- HRMS : Molecular ion peak at m/z 348.3 ([M+H]⁺). Discrepancies in spectral data may indicate incomplete substitution or hydrolysis byproducts .

Advanced Research Questions

Q. How does the steric bulk of the tripentyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The tripentyl group creates steric hindrance, reducing accessibility to the silicon center. This slows hydrolysis but enhances selectivity in reactions requiring bulky intermediates (e.g., Suzuki-Miyaura couplings). Compare reactivity with less hindered analogs (e.g., trimethylsilane derivatives) using kinetic studies (e.g., half-life measurements under identical conditions) . For example, tripentyl-substituted silanes may exhibit 2–3× slower reaction rates in Pd-catalyzed couplings due to steric shielding .

Q. What strategies mitigate premature hydrolysis during the use of this compound in aqueous-phase catalysis?

- Methodological Answer :

- pH Control : Maintain mildly acidic conditions (pH 4–5) to slow hydrolysis, as alkaline conditions accelerate Si-O bond cleavage .

- Co-solvents : Use ethanol/water mixtures (e.g., 95:5 v/v) to balance solubility and stability .

- Protective Groups : Introduce transient protecting groups (e.g., triethylsilyl) on reactive sites to delay hydrolysis until desired reaction steps .

Q. How can computational modeling predict the electronic effects of the 3-methylphenoxy group on silane reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the silicon atom. Compare HOMO-LUMO gaps with analogous compounds (e.g., phenyl-substituted silanes) to assess nucleophilicity. For example, the electron-donating methyl group on the phenoxy ring may lower the LUMO energy, enhancing electrophilic reactivity at silicon . Validate models experimentally via Hammett plots or kinetic isotope effects.

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the thermal stability of this compound in polymer composites?

- Methodological Answer :

- TGA/DSC : Perform thermogravimetric analysis (heating rate: 10°C/min under N₂) to identify decomposition onset temperatures.

- Accelerated Aging : Age composites at 80°C/75% RH for 168h, then measure tensile strength retention.

- Control Variables : Include unmodified polymers and composites with alternative silanes (e.g., triphenylsilane) for benchmarking .

Q. What analytical techniques resolve contradictions in catalytic performance data for silane-modified surfaces?

- Methodological Answer :

- XPS/ToF-SIMS : Use X-ray photoelectron spectroscopy to quantify surface silicon content and confirm covalent bonding versus physisorption.

- Contact Angle Analysis : Measure hydrophobicity (e.g., water contact angle >100° indicates effective surface modification) .

- Replicate Studies : Address variability by standardizing application protocols (e.g., primer drying time: 30s ).

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.